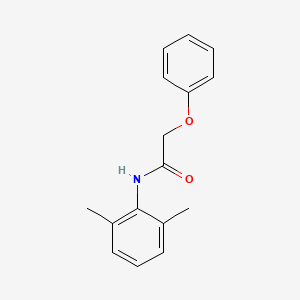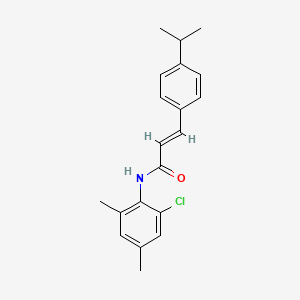![molecular formula C20H25N5S B5635099 1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of compounds with the pyrimidine and piperidine motifs are of considerable interest due to their broad range of biological activities and potential therapeutic applications. Compounds similar to the specified chemical structure have been synthesized and evaluated for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic attack on suitable precursors followed by a series of reactions including condensation, nucleophilic displacement, and cyclocondensation to introduce the desired functional groups and achieve the target molecular framework (Asghari et al., 2015). For instance, a practical synthesis approach for a key intermediate in the preparation of potent inhibitors is described by Zhang et al., showcasing a telescoped series of reactions to achieve the target compound (Zhang et al., 2009).
Molecular Structure Analysis
Structural studies, including X-ray diffraction analysis and spectroscopic characterization, play a critical role in confirming the molecular architecture of synthesized compounds. Detailed structural elucidation allows for the identification of crucial interactions within the molecule and potential binding sites for biological targets (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
The reactivity of compounds containing pyrimidine and piperidine units can be significantly varied depending on the substituents and functional groups present. Studies have shown that such compounds can participate in a range of chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are crucial for further functionalization and derivatization (Yakubkene & Vainilavichyus, 1998).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the behavior of chemical compounds under various conditions. These properties are influenced by the molecular structure and can affect the compound's application and handling (Folmer-Andersen et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the compound. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and biological systems (Johnson et al., 2002).
Propriétés
IUPAC Name |
1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S/c1-15-23-19(18-8-14-26-20(18)24-15)25-12-6-17(7-13-25)22-9-2-3-16-4-10-21-11-5-16/h4-5,8,10-11,14,17,22H,2-3,6-7,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCSUGFLHAFABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCC(CC3)NCCCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5635029.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)

![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)

![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)

![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)

![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)